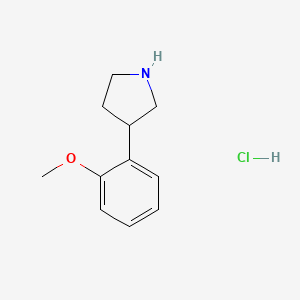

3-(2-Methoxyphenyl)pyrrolidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic compounds containing both aromatic and saturated ring systems. The systematic name "this compound" reflects the substitution pattern where a methoxy group is positioned at the ortho position of the phenyl ring, which is subsequently attached to the third carbon of the pyrrolidine ring structure. The hydrochloride designation indicates the formation of a salt between the basic nitrogen atom of the pyrrolidine ring and hydrochloric acid.

The structural descriptors provide comprehensive identification through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as "COc1ccccc1C1CNCC1.Cl", which systematically encodes the molecular connectivity beginning with the methoxy substituent, proceeding through the benzene ring, and terminating with the pyrrolidine moiety and chloride counterion. The International Chemical Identifier string provides an additional layer of structural specification: "InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H", enabling precise computational identification and database cross-referencing.

The International Chemical Identifier Key serves as a unique molecular fingerprint: "KMJQMZFKHUFNIL-UHFFFAOYSA-N", facilitating rapid identification across diverse chemical information platforms. This standardized identifier eliminates potential ambiguities arising from alternative naming conventions or structural representations.

CAS Registry and EC Number Assignments

The Chemical Abstracts Service Registry Number for this compound is definitively established as 1106941-26-7. This unique identifier serves as the primary reference point for chemical inventory management, regulatory compliance documentation, and scientific literature citations. The Chemical Abstracts Service registry maintains this number as an immutable identifier, ensuring consistent compound identification across temporal and geographical boundaries.

The European Community number assignment for this compound is documented as 817-880-4, providing the requisite identification for regulatory compliance within European Union member states. This numbering system facilitates regulatory tracking for chemical substances subject to Registration, Evaluation, Authorisation and Restriction of Chemicals legislation and related European chemical safety frameworks.

Additional regulatory identifiers include the DSSTox Substance Identification number DTXSID80632580, which enables integration with toxicological databases and computational modeling platforms. The Wikidata identifier Q82540167 provides connectivity to the broader scientific knowledge graph, enabling semantic web applications and interdisciplinary research collaborations.

Molecular Formula and Weight Analysis

The molecular formula for this compound is precisely defined as C₁₁H₁₆ClNO. This formulation accounts for the complete salt structure, including the organic cation derived from the pyrrolidine base and the chloride anion. The elemental composition reflects eleven carbon atoms contributing to both the aromatic phenyl system and the saturated pyrrolidine heterocycle, sixteen hydrogen atoms distributed across the molecular framework, one chlorine atom from the hydrochloride salt formation, one nitrogen atom constituting the basic center, and one oxygen atom from the methoxy substituent.

The molecular weight is consistently reported as 213.71 daltons across multiple authoritative chemical databases. This precise mass determination enables accurate stoichiometric calculations for synthetic applications and analytical method development. The mass spectrometric fragmentation patterns can be predicted based on the molecular structure, with expected fragmentation occurring at the benzylic position and the nitrogen-containing heterocycle.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (Da) | Total Contribution (Da) |

|---|---|---|---|

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 16 | 1.008 | 16.128 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 30 | - | 213.708 |

The parent compound, 3-(2-methoxyphenyl)pyrrolidine, maintains the molecular formula C₁₁H₁₅NO with a corresponding molecular weight of 177.24 daltons. The difference of 36.47 daltons between the parent compound and the hydrochloride salt directly corresponds to the addition of hydrochloric acid during salt formation.

Synonym Validation Across Chemical Databases

Comprehensive synonym validation across major chemical databases reveals consistent nomenclature patterns with minor variations in formatting and punctuation conventions. The primary synonym variations include "this compound", "3-(2-methoxyphenyl)pyrrolidine;hydrochloride", and "3-(2-methoxyphenyl)pyrrolidine HCl". These variations reflect different database formatting preferences while maintaining chemical accuracy.

The MDL number MFCD03701258 provides an additional standardized identifier used extensively in chemical inventory management systems and commercial chemical catalogs. This identifier facilitates procurement processes and ensures accurate chemical ordering across different suppliers and geographic regions.

Table 2: Database Synonym Compilation

| Database Source | Primary Synonym | Alternative Format |

|---|---|---|

| PubChem | This compound | 3-(2-methoxyphenyl)pyrrolidine;hydrochloride |

| Chemical Book | This compound | This compound |

| Sigma-Aldrich | This compound | - |

| Combi-Blocks | This compound | - |

Specialized chemical identifiers include catalog numbers from various commercial suppliers, such as SCHEMBL568047, GUB94126, and AKOS016010957. These supplier-specific identifiers facilitate commercial transactions while maintaining traceability to the standardized chemical identity. The ChEMBL database does not maintain a specific entry for this compound, indicating limited reported biological activity data in the public domain.

Cross-referencing across multiple databases confirms the absence of significant synonym conflicts or misassignments. The consistent appearance of the same Chemical Abstracts Service number and molecular descriptors across diverse information sources validates the accuracy of the compound identification and nomenclature assignments.

Properties

IUPAC Name |

3-(2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJQMZFKHUFNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632580 | |

| Record name | 3-(2-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106941-26-7 | |

| Record name | 3-(2-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyphenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride generally involves the formation of the pyrrolidine ring substituted at the 3-position with a 2-methoxyphenyl group. A common approach is the nucleophilic substitution or condensation reaction between a suitable pyrrolidine precursor and a 2-methoxyphenyl-containing intermediate.

- Starting materials: 2-methoxyphenylacetonitrile or related derivatives and pyrrolidine or substituted pyrrolidine compounds.

- Reaction type: Nucleophilic substitution or reductive amination.

- Catalysts and reagents: Suitable bases (e.g., potassium carbonate), phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide), and solvents such as acetonitrile or toluene.

- Conditions: Controlled temperature (often reflux conditions around 60–110°C) and inert atmosphere to avoid side reactions.

- Work-up: After reaction completion, the mixture is cooled, quenched, and extracted with organic solvents such as dichloromethane or methylene chloride.

- Purification: The crude product is purified by recrystallization or chromatographic methods to yield the hydrochloride salt.

A representative example from related pyrrolidine syntheses involves the reaction of (3R)-pyrrolidin-3-ol derivatives with substituted benzofuran ethyl halides in the presence of potassium carbonate and phase transfer catalysts, followed by purification steps involving triphenylphosphine-mediated transformations and lithium hydroxide hydrolysis to obtain high purity products (yield ~68%, HPLC purity ~89%).

Industrial Production Methods

In industrial settings, the preparation of this compound is optimized for scale, efficiency, and purity:

- Automated reactors and continuous flow systems are employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates.

- Optimization of reaction conditions focuses on maximizing yield and minimizing by-products.

- Purification involves crystallization of the hydrochloride salt, often from solvents like ethanol or isopropanol, and quality control through HPLC and other analytical techniques.

- Safety and environmental considerations include solvent recovery and waste minimization.

This approach ensures consistent batch-to-batch quality suitable for pharmaceutical or chemical applications.

Research Findings and Data Tables

Although direct literature on this compound is limited, related pyrrolidine derivatives provide insight into effective synthetic strategies.

| Step | Reaction Component | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | (3R)-pyrrolidin-3-ol + 2-bromoethyl derivative | Reflux in acetonitrile with K2CO3 and TBAB | Formation of substituted pyrrolidine intermediate (6–7 h) |

| 2 | Triphenylphosphine + diethylazodicarboxylate + benzoic acid | 0°C to 25°C, 12–15 h in toluene | Conversion to tosylate intermediate (67.9% yield) |

| 3 | Hydrolysis with LiOH in methanol | Room temperature, 5 h | Purified pyrrolidine derivative (HPLC purity ~89%) |

TBAB = Tetra-n-butyl ammonium bromide

This sequence illustrates the importance of stepwise functional group transformations and careful control of reaction conditions to achieve high purity and yields.

Notes on Alternative Methods

- Decarboxylation and hydrazone formation: Some pyrrolidine derivatives undergo decarboxylation or hydrazone formation under reflux in acidic media, but these methods are more relevant for 2,3-dioxo-5-aryl pyrrolidines rather than this compound specifically.

- Catalyst selection and solvent choice significantly influence reaction efficiency and product purity. Polar aprotic solvents like acetonitrile and chlorinated solvents such as dichloromethane are commonly preferred.

- Phase transfer catalysis enhances reaction rates and yields by facilitating the transfer of ionic reactants into organic phases.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(2-Methoxyphenyl)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to mimic or interact with biological systems effectively.

- Neuropharmacological Studies : Research indicates that this compound may influence neurotransmitter systems, which is essential for developing treatments for conditions like depression and anxiety .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard. This application is vital for ensuring accuracy and reliability in drug testing and quality control.

- Quality Control : The compound aids in validating analytical methods, allowing researchers to maintain the integrity of their results in pharmaceutical research .

Biochemical Research

The compound plays a significant role in understanding receptor interactions and enzyme activities, contributing to insights into biological pathways.

- Receptor Interaction Studies : It has been used to study how various receptors respond to different ligands, providing critical data for drug design and development.

Material Science

Due to its unique properties, this compound is also explored in material science for developing new materials.

- Polymer Development : Researchers are investigating its potential in creating polymers with specific functionalities that could be applied in various industries .

Academic Research

Universities and research institutions utilize this compound in diverse studies to enhance the understanding of chemical behavior and interactions within complex systems.

- Chemical Behavior Studies : Its application in academic research helps elucidate fundamental chemical principles that can lead to the discovery of new compounds or materials .

Data Table: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine derivative with methoxy group | Potential neuropharmacological effects |

| 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | Similar structure with different methoxy position | Different receptor activity due to structural variation |

| (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride | Contains a thioether instead of an alkyl group | May exhibit different pharmacokinetics |

Case Studies

-

Neuropharmacological Effects :

- A study highlighted the effects of this compound on serotonin receptors, suggesting its potential as a therapeutic agent for mood disorders.

- Analytical Method Validation :

- Material Science Innovations :

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Hydroxyphenyl)pyrrolidine hydrochloride

- 3-(2-Chlorophenyl)pyrrolidine hydrochloride

- 3-(2-Nitrophenyl)pyrrolidine hydrochloride

Comparison

Compared to its analogs, 3-(2-Methoxyphenyl)pyrrolidine hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and biological research.

Biological Activity

3-(2-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol. It is classified as a pyrrolidine derivative and has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound can be achieved through various methods, highlighting its versatility for different applications. Common synthetic routes include:

- Pyrrolidine Formation : The reaction of 2-methoxyphenylacetic acid with pyrrolidine under acidic conditions.

- Hydrochloride Salt Formation : The addition of hydrochloric acid to the base form of the compound to yield the hydrochloride salt.

These methods are critical for obtaining the compound in sufficient purity for biological testing.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit neuropharmacological properties, although detailed mechanisms remain to be fully elucidated.

Interaction Studies

Interaction studies have focused on the compound's effects on specific receptors and enzymes:

- Receptor Binding : It has been noted that the compound may interact with serotonin receptors, which could suggest potential anxiolytic or antidepressant effects.

- Enzyme Inhibition : There is emerging evidence that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine.

Safety Profile

The safety profile of this compound indicates it may cause skin irritation and is harmful if swallowed. This necessitates careful handling in laboratory settings.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for elucidating the biological activity of this compound. The following table summarizes key structural features and their potential impact on biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | Similar pyrrolidine structure with a different methoxy substitution | Potentially different receptor activity due to structural variation |

| (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride | Contains a thioether instead of an alkyl group | May exhibit different pharmacokinetics and biological activity |

| (S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | Different stereochemistry affecting biological interactions | Stereochemical differences can lead to varied therapeutic effects |

These compounds highlight the uniqueness of this compound, particularly regarding its specific interactions and potential therapeutic applications.

Example Study Findings

In a study evaluating various pyrrolidine derivatives:

- IC50 Values : The inhibitory potential against COX-1 and COX-2 enzymes was measured, revealing significant activity in some derivatives.

- Anti-inflammatory Activity : Certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, indicating that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 2-methoxyphenol derivatives with pyrrolidine under basic conditions. Key parameters include:

- Base Selection : Use of NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) to deprotonate phenolic hydroxyl groups .

- Temperature : Heating at 80–100°C for 8–12 hours to drive the nucleophilic substitution reaction .

- Salt Formation : Post-synthesis treatment with HCl gas or concentrated HCl to precipitate the hydrochloride salt, enhancing stability and solubility .

- Yield Optimization : Scalable methods like continuous flow synthesis improve reproducibility and reduce side products in industrial settings .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyphenyl substitution pattern and pyrrolidine ring integrity (e.g., δ 3.8 ppm for methoxy protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₅ClNO) .

- HPLC : Chiral HPLC with polysaccharide columns to assess enantiopurity if stereoisomers are present .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Physicochemical Impact : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Stability studies under varying pH (4–8) and temperature (4–25°C) show no significant decomposition over 72 hours .

- Experimental Consideration : Use phosphate-buffered saline (PBS) or cell culture media for dissolution, avoiding DMSO unless necessary for lipophilic assays .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Chiral Synthesis : Asymmetric hydrogenation using Ru-BINAP catalysts to install stereocenters in pyrrolidine precursors .

- Resolution Methods :

- Kinetic Resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., using Candida antarctica lipase B) .

- Chromatography : Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrrolidine derivatives?

- Case Example : Conflicting reports on methoxy group positioning (ortho vs. para) impacting receptor binding can be addressed by:

- Systematic Substitution : Synthesizing analogs with methoxy at ortho, meta, and para positions to compare binding affinities (e.g., dopamine D₂ receptor assays) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses and explain experimental discrepancies .

- Data Normalization : Use internal controls (e.g., haloperidol for D₂ receptor studies) to standardize assay conditions .

Q. What mechanistic insights explain the compound’s interaction with neurotransmitter receptors?

- Proposed Mechanism : The pyrrolidine nitrogen forms a hydrogen bond with aspartate residues in GPCRs (e.g., serotonin 5-HT₁A), while the methoxyphenyl group engages in π-π stacking with aromatic receptor pockets .

- Experimental Validation :

- Radioligand Displacement : Competitive binding assays using [³H]WAY-100635 for 5-HT₁A affinity measurement (IC₅₀ typically <100 nM) .

- Mutagenesis Studies : Ala-scanning of receptor residues to identify critical interaction sites .

Key Recommendations for Researchers

- Prioritize chiral purity in neuropharmacology studies to avoid confounding enantiomer effects .

- Use computational tools (e.g., SwissADME) to predict logP and blood-brain barrier permeability during lead optimization .

- Cross-validate SAR data with orthogonal assays (e.g., functional cAMP vs. binding assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.